molecular formula C14H21NO3 B5613414 2,4-dimethoxy-N-(pentan-3-yl)benzamide

2,4-dimethoxy-N-(pentan-3-yl)benzamide

Cat. No.: B5613414
M. Wt: 251.32 g/mol
InChI Key: DCBVPQQCKQTUIM-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(pentan-3-yl)benzamide is a benzamide derivative featuring methoxy groups at the 2- and 4-positions of the aromatic ring and a pentan-3-yl group attached to the amide nitrogen (Scheme 2, ). The compound is synthesized via condensation of 2,4-dimethoxybenzoic acid with appropriate amines using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as activating agents .

Properties

IUPAC Name

2,4-dimethoxy-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-5-10(6-2)15-14(16)12-8-7-11(17-3)9-13(12)18-4/h7-10H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBVPQQCKQTUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-(pentan-3-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with an appropriate amine derivative, such as pentan-3-ylamine. The reaction is usually carried out under controlled conditions, including the use of a suitable solvent and a catalyst to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

2,4-Dimethoxy-N-(pentan-3-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity could be due to its interference with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Features and Substituent Effects

Table 1: Structural Comparison of Selected Benzamide Analogs
Compound Name Benzamide Ring Substituents Amide Nitrogen Substituent Key Structural Features Reference
2,4-Dimethoxy-N-(pentan-3-yl)benzamide 2,4-dimethoxy Pentan-3-yl Electron-donating methoxy groups; branched alkyl chain
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-Hydroxy-1,1-dimethylethyl Hydroxyl group; tertiary alcohol
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 4-carboxyphenyl Hexanoylamino Acyl chain; electron-withdrawing carboxy
N-(1-(N,N-Dimethylsulfamoyl)pentan-3-yl)-4-(trifluoromethyl)benzamide 4-(trifluoromethyl) N,N-Dimethylsulfamoyl-pentan-3-yl Sulfonamide; strong electron-withdrawing CF₃

Key Observations :

  • Electron Effects : The 2,4-dimethoxy groups in the target compound enhance electron density on the aromatic ring, contrasting with electron-withdrawing groups (e.g., CF₃ in or carboxy in ). This may influence binding to enzymes or receptors reliant on π-π interactions .
  • This balance may optimize membrane permeability in biological systems .

Physicochemical Properties

  • Solubility : The methoxy groups enhance solubility in organic solvents compared to hydroxylated analogs () but reduce aqueous solubility relative to carboxy-substituted derivatives ().
  • logP : Estimated higher than hydroxylated analogs (: logP ~1.5) but lower than acylated derivatives (: logP ~4–5), positioning it as a candidate for balanced bioavailability .

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